Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-
Brand Name: Vulcanchem
CAS No.: 127654-04-0
VCID: VC21162471
InChI: InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b15-7+
SMILES: COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-

CAS No.: 127654-04-0

Cat. No.: VC21162471

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- - 127654-04-0

Specification

CAS No. 127654-04-0
Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
IUPAC Name (6E)-6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid
Standard InChI InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b15-7+
Standard InChI Key NNJWBTXUDRAEII-UHFFFAOYSA-N
Isomeric SMILES COC1=NC2=C(C=NC=C2)/C(=C/CCCCC(=O)O)/C3=CC=CC=C31
SMILES COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31
Canonical SMILES COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator